![molecular formula C15H11ClN6O B5432488 7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazinone core with a 4-chlorophenyl and an ethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzylamine with ethyl acetoacetate can form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a CDK2 inhibitor, which is a target for cancer treatment.
Neuroprotection: Studies have indicated its potential as a neuroprotective agent, with applications in treating neurodegenerative diseases.
Anti-inflammatory: The compound has demonstrated anti-inflammatory properties, making it a candidate for developing anti-inflammatory drugs.
Material Science:
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Additionally, its neuroprotective effects are mediated through the inhibition of ER stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as kinase inhibitors.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one stands out due to its specific structural features, such as the combination of a chlorophenyl group and an ethyl group on the triazolopyrimidine scaffold.
Properties
IUPAC Name |
11-(4-chlorophenyl)-4-ethyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O/c1-2-12-17-15-19-18-13-11(22(15)20-12)7-8-21(14(13)23)10-5-3-9(16)4-6-10/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQRLWQHUZPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Cl)N=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.